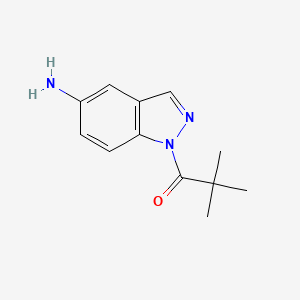![molecular formula C19H22N4 B12620714 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile CAS No. 918481-50-2](/img/structure/B12620714.png)
3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a piperazine ring, a pyridine moiety, and a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, or enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine moiety but has a different aromatic ring.
2-(Pyridin-2-yl)piperazine: Contains the pyridine and piperazine groups but lacks the benzonitrile moiety.
Uniqueness
3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
918481-50-2 |
|---|---|
Molekularformel |
C19H22N4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-[[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C19H22N4/c20-15-17-4-3-5-18(14-17)16-23-12-10-22(11-13-23)9-7-19-6-1-2-8-21-19/h1-6,8,14H,7,9-13,16H2 |
InChI-Schlüssel |
YYOAIALQFGSRET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=CC=CC=N2)CC3=CC(=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12620631.png)
![(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one](/img/structure/B12620636.png)
![5-{[3-(Dimethylamino)propyl]amino}-9-(propan-2-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12620638.png)
![2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B12620658.png)
![N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide](/img/structure/B12620659.png)
![8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12620670.png)
![6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12620676.png)
![2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine](/img/structure/B12620684.png)



![4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium](/img/structure/B12620713.png)
![2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12620724.png)

